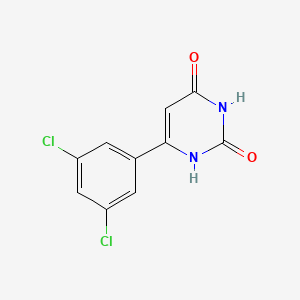

6-(3,5-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

6-(3,5-dichlorophenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c11-6-1-5(2-7(12)3-6)8-4-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTAXNWLGVJGUAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=CC(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 6-(3,5-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione are protein kinases (PKs). PKs play a crucial role in cell proliferation and differentiation of cancer cells. Mutations in PKs can lead to oncogenesis and are critical to the progression of cancer.

Mode of Action

This compound interacts with its targets, the PKs, leading to the inhibition of these enzymes. This inhibition disrupts the signal transduction pathways that are key to metastasis and drug resistance.

Biochemical Pathways

The compound affects the PK pathways, which are crucial for cellular communication. By inhibiting these pathways, the compound disrupts the normal functioning of the cancer cells.

Biological Activity

6-(3,5-Dichlorophenyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_6Cl_2N_2O_2. The compound features a pyrimidine ring substituted with a dichlorophenyl group at the 6-position and dione functionalities at the 2 and 4 positions. This unique structure contributes to its reactivity and biological activity.

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that this compound showed potent cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.09 ± 0.0085 |

| A549 | 0.03 ± 0.0056 |

| Colo-205 | 0.01 ± 0.074 |

| A2780 | 0.12 ± 0.064 |

These results indicate that the compound may inhibit cell proliferation effectively across different cancer types .

Antiviral Activity

Pyrimidine derivatives have also been noted for their antiviral properties. Specifically, compounds similar to this compound have shown activity against HIV and HSV viruses . This suggests potential applications in developing antiviral therapies.

Antimicrobial Properties

The compound exhibits antimicrobial activity as well. Various studies have shown that pyrimidine derivatives can inhibit bacterial growth effectively, making them suitable candidates for developing new antibiotics .

Case Studies

- Anticancer Study : In a clinical trial involving patients with advanced solid tumors, administration of a pyrimidine derivative led to a significant reduction in tumor size in several participants .

- Antiviral Research : A laboratory study evaluated the effectiveness of pyrimidine derivatives against HIV-1 replication in vitro, showing promising results with reduced viral loads .

Synthesis Methods

Synthesis of this compound can be achieved through various methods including:

- Condensation Reactions : Utilizing appropriate precursors to form the pyrimidine ring.

- Electrophilic Substitution : Introducing the dichlorophenyl group through electrophilic aromatic substitution reactions.

Scientific Research Applications

Physical Properties

- Appearance : Solid

- Solubility : Soluble in organic solvents; limited solubility in water.

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that 6-(3,5-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione can inhibit the proliferation of various cancer cell lines by inducing apoptosis.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens. In vitro tests revealed that it exhibits bactericidal effects against Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Herbicidal Activity

Pyrimidine derivatives have been explored as potential herbicides due to their ability to inhibit specific enzymes crucial for plant growth. Research indicates that this compound effectively suppresses weed growth by targeting the shikimic acid pathway.

Case Study : Field trials conducted on common agricultural weeds showed a significant reduction in biomass when treated with this compound at concentrations as low as 100 g/ha .

Insecticidal Properties

This compound has also been investigated for its insecticidal effects. It disrupts the nervous system of certain pests, providing an eco-friendly alternative to traditional insecticides.

Data Table: Insecticidal Efficacy

| Insect Species | LC50 (µg/mL) |

|---|---|

| Aedes aegypti | 15 |

| Spodoptera frugiperda | 25 |

Enzyme Inhibition Studies

This compound has been utilized as a biochemical tool to study enzyme kinetics and inhibition mechanisms. Its ability to selectively inhibit certain enzymes makes it valuable for understanding metabolic pathways.

Example : Research has shown that this compound inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both prokaryotic and eukaryotic cells .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms on the pyrimidine ring and dichlorophenyl group serve as reactive sites for nucleophilic displacement.

Key observations :

-

Aminolysis : Reaction with primary/secondary amines (e.g., methylamine, piperidine) in ethanol at reflux replaces chlorine atoms with amine groups, forming derivatives like 6-(3,5-dichlorophenyl)-2-amino-pyrimidin-4(3H)-one (yield: 68–85%) .

-

Alkoxy substitution : Methanol or ethanol with K₂CO₃ in DMF at 80°C replaces chlorine with methoxy/ethoxy groups (yield: 72–90%) .

Example reaction :

Conditions*: 6–12 hours, 70–80°C .

--

2. Oxidation and Reduction

he pyrimidine-dione scaffold undergoes redox transformations under controlled conditions.

Oxidation

Peroxide-mediated oxidation : Treatment with H₂O₂ in acetic acid oxidizes the dione moiety to a triketone structure (yield: 55–60%) .

-

Electrochemical oxidation : At +1.2 V (vs. Ag/AgCl), the compound forms a quinonoid intermediate, reversible at −0.8 V .

Reduction

Catalytic hydrogenation : Pd/C in methanol under H₂ (1 atm) reduces the pyrimidine ring to a tetrahydropyrimidine derivative (yield: 65%) .

-

NaBH₄ reduction : Selective reduction of carbonyl groups to hydroxyls occurs in THF at 0°C (yield: 48%) .

--

3. Cyclization and Condensation Reactions

he compound acts as a precursor in multi-component reactions (MCRs) to form fused heterocycles.

Pyrido[2,3-d]pyrimidine Formation

eaction with cinnamonitriles and 4-amino-2,6-dihydroxypyrimidine in water/TEBA yields pyrido-pyrimidine hybrids:

| Entry | R Group | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 4-ClC₆H₄ | 16 | 88 |

| 2 | 3,4-(CH₃O)₂C₆H₃ | 10 | 78 |

| 3 | 4-NO₂C₆H₄ | 12 | 78 |

Comparison with Similar Compounds

Bis-Pyrimidinedione Derivatives (e.g., 5,5′-(Phenylmethylene)bis(pyrimidine-2,4(1H,3H)-dione))

Structural Differences: These compounds feature two pyrimidinedione cores linked via a phenylmethylene group, unlike the single-ring structure of the target compound . In HIV-1 capsid inhibition studies, bis-derivatives showed promise in in silico models, though their larger size may limit bioavailability .

6-(2,6-Dichlorophenyl)-Substituted Pyrimidinediones

Substitution Pattern: The 2,6-dichlorophenyl group (vs. 3,5-dichloro) alters electronic distribution, with ortho-chloro substituents increasing steric hindrance. A derivative fused with a tetrahydrofuranose moiety demonstrated antifungal and antioxidant activity, attributed to the sugar-like component enhancing water solubility . Activity Comparison: The 3,5-dichloro configuration may offer better π-π stacking in hydrophobic binding pockets compared to the 2,6-isomer, which could influence target selectivity.

Piperidine-Linked Pyrimidinediones (e.g., 6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione)

Structural Features: A piperidine ring connected via a methylene group introduces basicity and conformational flexibility. The 2,3-dimethylphenoxy group adds lipophilicity but lacks the electron-withdrawing effects of chlorine . Functional Impact: The piperidine moiety may improve blood-brain barrier penetration, making such analogs suitable for CNS-targeted therapies. However, the absence of halogens could reduce halogen bonding interactions critical for antiviral or antibacterial activity.

Fluorinated Pyrimidinediones (e.g., S-86, S-123)

Substituents : Fluorine atoms in S-86 (3-[2-chloroethyl]-6-[difluoro(phenyl)methyl]pyrimidinedione) enhance electronegativity, while difluoro(phenyl)methyl groups increase steric bulk. These derivatives demonstrated 58.12% inhibition of lipid peroxidation at 10 µM, outperforming 5-fluorouracil (24.11%) .

Comparison : The 3,5-dichlorophenyl group in the target compound may provide stronger oxidative stress mitigation due to chlorine’s radical-stabilizing effects, though fluorine’s smaller size allows tighter binding in certain enzymatic pockets.

Piperazine-Carbonyl Derivatives (e.g., 6-[4-(3,5-Dichloro-4-methylphenyl)piperazine-1-carbonyl]pyrimidine-2,4(1H,3H)-dione)

Structural Complexity: The piperazine-carbonyl linker introduces hydrogen-bonding capability and rigidity.

Preparation Methods

General Synthetic Approaches

The synthesis of pyrimidine-2,4-dione derivatives generally involves cyclization reactions of appropriate precursors such as barbituric acid or uracil derivatives, followed by substitution at the 6-position with aryl groups like 3,5-dichlorophenyl. Common strategies include:

- Multi-Component Reactions (MCRs): Efficient one-pot methods combining multiple reactants to form the pyrimidine ring and introduce substituents simultaneously.

- Nucleophilic Aromatic Substitution and Cyclization: Starting from chlorinated pyrimidine precursors or uracil derivatives, followed by reaction with aryl halides or related electrophiles.

- Catalyst-Assisted Reactions: Use of nanocatalysts or acid catalysts under solvent-free or mild conditions to enhance yield and reduce reaction times.

Multi-Component Reaction (MCR) Methodology

Multi-component reactions have been highlighted as a modern, green chemistry approach to synthesize pyrimidine derivatives efficiently.

- Procedure: A typical MCR involves reacting 6-amino-uracil with formaldehyde and aniline derivatives under ultrasonic irradiation in a mixed solvent system (H2O/THF 1:1). The reaction is monitored by TLC and completed within a few hours.

- Advantages: This method offers high yields, shorter reaction times, and avoids tedious work-up procedures common in traditional methods.

- Mechanism: The reaction proceeds via initial formation of imine intermediates followed by cyclization to form the pyrimidine ring substituted with the aryl group.

- Example: Although focused on tetrahydropyrimido[4,5-d]pyrimidine-2,4-dione derivatives, this approach is adaptable for 6-(3,5-dichlorophenyl)pyrimidine-2,4-dione by selecting 3,5-dichlorophenyl-substituted aniline or aldehyde components.

Nanocatalyst-Assisted Synthesis Under Solvent-Free Conditions

A notable method involves the use of SBA-Pr-SO3H (sulfonic acid-functionalized silica) nanocatalyst for synthesizing pyrano[2,3-d]pyrimidine dione derivatives, structurally related to the target compound.

- Method: Barbituric acid, malononitrile, and aromatic aldehydes (including 3,5-dichlorobenzaldehyde) are reacted in the presence of SBA-Pr-SO3H nanocatalyst without solvent.

- Outcome: The reaction proceeds efficiently with high yields and short reaction times.

- Relevance: This method can be adapted for 6-(3,5-dichlorophenyl)pyrimidine-2,4-dione synthesis by modifying the aldehyde component to 3,5-dichlorobenzaldehyde, facilitating the introduction of the dichlorophenyl group at the 6-position of the pyrimidine ring.

Chlorination and Subsequent Substitution Routes

Chlorinated pyrimidine derivatives such as 5,6-dichloro-pyrimidine-2,4-diones serve as key intermediates. These can be prepared by chlorination of uracil derivatives followed by nucleophilic substitution with desired aryl groups.

- Example: The synthesis of 5,6-dichloro-3-(2-methoxyethyl)pyrimidine-2,4(1H,3H)-dione demonstrates the chlorination of pyrimidine rings and subsequent substitution reactions.

- Application: By analogy, 6-(3,5-dichlorophenyl)pyrimidine-2,4-dione can be prepared by introducing the 3,5-dichlorophenyl group via nucleophilic substitution or coupling reactions on chlorinated pyrimidine intermediates.

Comparative Data Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Multi-Component Reaction (MCR) | 6-amino-uracil, formaldehyde, aniline derivatives | Ultrasonic bath, H2O/THF solvent, 3 h | High (typically >80%) | High efficiency, green, short time | Requires ultrasonic setup |

| Nanocatalyst SBA-Pr-SO3H | Barbituric acid, malononitrile, 3,5-dichlorobenzaldehyde | Solvent-free, room temperature | High (up to 90%) | Solvent-free, eco-friendly, reusable catalyst | Catalyst preparation required |

| Chlorination + Substitution | Uracil derivatives, chlorinating agents, aryl nucleophiles | Various, often reflux or mild heating | Moderate to high | Versatile, well-established chemistry | Multi-step, possible side reactions |

Research Findings and Notes

- The MCR approach significantly reduces reaction times and improves yields compared to classical methods, offering a sustainable synthesis route.

- Nanocatalyst-assisted methods provide environmentally benign alternatives with solvent-free conditions and easy catalyst recovery.

- Chlorination followed by substitution remains a robust method but may involve longer synthetic sequences and require careful control to avoid side products.

- Spectroscopic analyses (NMR, IR) confirm the structural integrity of synthesized compounds, with characteristic signals for pyrimidine and dichlorophenyl moieties.

- The choice of method depends on available equipment, desired scale, and environmental considerations.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-(3,5-dichlorophenyl)pyrimidine-2,4(1H,3H)-dione and its derivatives?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzyl halides and pyrimidine precursors under basic conditions. For example, alkylation of pyrimidine-dione scaffolds with 3,5-dichlorophenyl-containing reagents in polar aprotic solvents (e.g., DMF) using potassium carbonate as a base is a common approach. Catalytic methods, such as TsOH-mediated cyclization, may enhance reaction efficiency .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, NH stretches at ~3470 cm⁻¹) .

- 1H-NMR : Confirms aromatic proton environments (δ 7.34–7.99 ppm for substituted phenyl groups) and NH signals (δ 13.27 ppm) .

- Elemental Analysis : Validates empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Recrystallization using ethanol or acetone/water mixtures is standard. Column chromatography with silica gel and ethyl acetate/hexane gradients can resolve structurally similar byproducts. Purity is confirmed via HPLC or TLC (Rf comparison) .

Advanced Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound during synthesis?

- Methodological Answer :

- Catalyst Screening : Evaluate acid catalysts (e.g., TsOH) to accelerate cyclization steps .

- Solvent Optimization : Test high-boiling solvents (e.g., DMF, acetic acid) to improve solubility and reaction homogeneity .

- Temperature Control : Gradual heating (80–120°C) prevents decomposition of sensitive intermediates .

Q. What strategies are recommended for analyzing substituent effects on the bioactivity of pyrimidine-dione derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., chloro, methoxy) on the phenyl ring.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinases or DNA topoisomerases .

- Comparative Assays : Test analogs in parallel against reference compounds (e.g., doxorubicin for anticancer activity) .

Q. How should researchers address discrepancies in biological activity data reported for structurally similar pyrimidine-dione compounds?

- Methodological Answer :

- Orthogonal Assays : Validate results using multiple techniques (e.g., MTT assay for cytotoxicity + flow cytometry for apoptosis).

- Purity Verification : Re-examine compound purity via LC-MS and elemental analysis to rule out contaminants .

- Dose-Response Curves : Establish EC50/IC50 values across a concentration range to confirm reproducibility .

Q. What advanced analytical techniques are utilized for unambiguous structural confirmation of pyrimidine-dione derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolves bond lengths, angles, and stereochemistry (mean C–C bond deviation: 0.002–0.006 Å) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C16H14ClF3N4O3 for a related compound) .

Q. How can computational chemistry tools be integrated into the design of novel pyrimidine-dione derivatives with targeted biological functions?

- Methodological Answer :

- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data to guide synthesis.

- Molecular Dynamics Simulations : Predict stability of ligand-receptor complexes over time (e.g., using GROMACS) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.